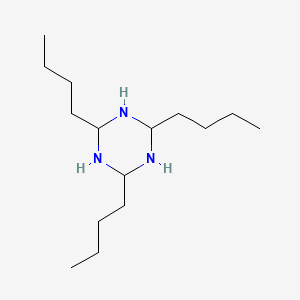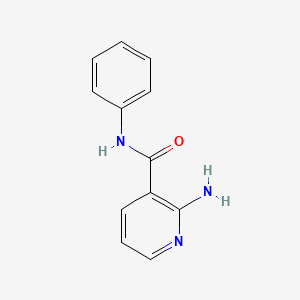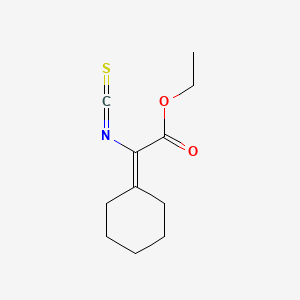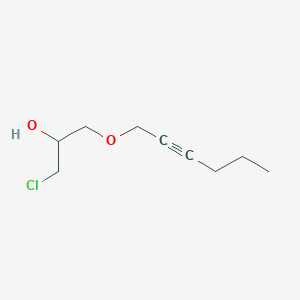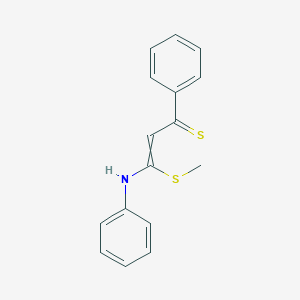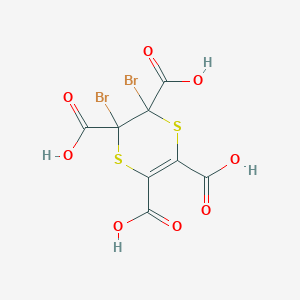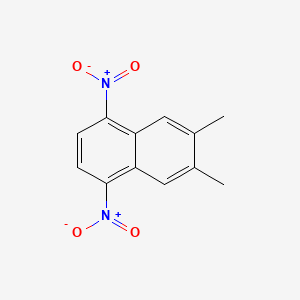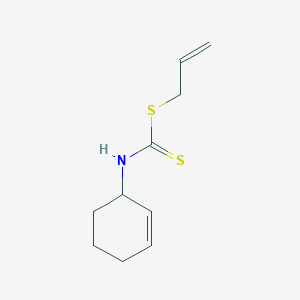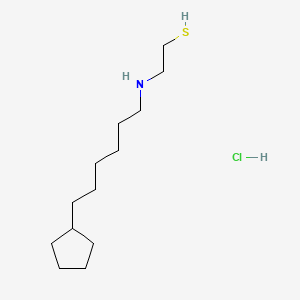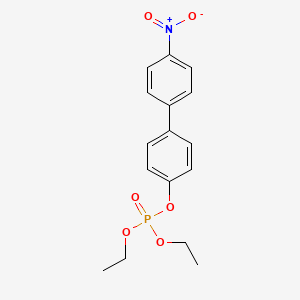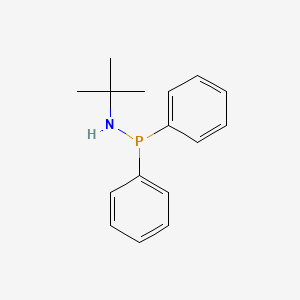
n-Tert-butyl-p,p-diphenylphosphinous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Tert-butyl-p,p-diphenylphosphinous amide is an organophosphorus compound that features a phosphinous amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Tert-butyl-p,p-diphenylphosphinous amide typically involves the reaction of tert-butylamine with diphenylphosphinous chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
n-Tert-butyl-p,p-diphenylphosphinous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinous amides.
Wissenschaftliche Forschungsanwendungen
n-Tert-butyl-p,p-diphenylphosphinous amide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of n-Tert-butyl-p,p-diphenylphosphinous amide involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals, and the pathways involved often pertain to catalytic processes in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-Tert-butyl-p,p-diphenylphosphine oxide
- n-Tert-butyl-p,p-diphenylphosphine
- n-Tert-butyl-p,p-diphenylphosphinous chloride
Uniqueness
n-Tert-butyl-p,p-diphenylphosphinous amide is unique due to its specific functional group, which imparts distinct reactivity and coordination properties. Compared to its analogs, it offers different reactivity patterns, making it valuable in specific catalytic and synthetic applications.
Eigenschaften
CAS-Nummer |
41979-47-9 |
|---|---|
Molekularformel |
C16H20NP |
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
N-diphenylphosphanyl-2-methylpropan-2-amine |
InChI |
InChI=1S/C16H20NP/c1-16(2,3)17-18(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3 |
InChI-Schlüssel |
SYLDOBJLWJSZBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NP(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




